"N-Benzyl-N-ethylmethylamine" molecular weight and formula
"N-Benzyl-N-ethylmethylamine" molecular weight and formula
The following technical monograph is structured as a high-level resource for research scientists and process chemists. It deviates from standard encyclopedic entries to focus on the causality of chemical behavior, synthesis logic, and analytical validation.
Molecular Identity, Synthesis, and Analytical Profiling
Executive Summary
N-Benzyl-N-ethylmethylamine (CAS: 4788-37-8) is a tertiary amine intermediate used primarily in the synthesis of quaternary ammonium salts, pharmaceutical actives, and agrochemicals.[1][2][3][4] In drug development, it serves as a critical structural motif for tuning lipophilicity (
This guide provides a definitive breakdown of its physicochemical properties, industrial-grade synthetic protocols, and self-validating analytical methods.
Core Identity Data
| Parameter | Value |
| IUPAC Name | N-Benzyl-N-methylethanamine |
| Molecular Formula | |
| Molecular Weight | 149.24 g/mol |
| CAS Number | 4788-37-8 |
| SMILES | CCN(C)CC1=CC=CC=C1 |
Physicochemical Characterization
Understanding the physical constants is prerequisite for process design, particularly for distillation and extraction protocols.[5]
| Property | Value | Technical Context |
| Physical State | Clear, colorless to pale yellow liquid | Oxidizes slowly upon air exposure (N-oxide formation). |
| Boiling Point | 187°C (760 mmHg) | High boiling point requires vacuum distillation for purification to avoid thermal degradation.[5] |
| Density | 0.918 g/mL (25°C) | Lower density than water; facilitates top-layer separation in aqueous workups.[5] |
| Refractive Index | Useful for quick purity checks inline.[5] | |
| Basicity ( | ~9.5 (Calculated) | Strong base; forms stable hydrochloride salts easily.[5] |
| Solubility | Organic solvents (High), Water (Low) | Requires acid-base extraction for aqueous solubility.[5] |
Synthetic Methodologies
As a Senior Scientist, the choice of synthesis route depends on scale, available equipment, and purity requirements. We compare two primary methodologies: Reductive Amination (Preferred for Pharma) vs. Nucleophilic Substitution (Commodity Scale).[5]
Protocol A: Reductive Amination (High Fidelity)
Rationale: This route avoids the formation of quaternary ammonium over-alkylation byproducts common in direct alkylation.[5] It is the gold standard for pharmaceutical intermediates.[5]
-
Reagents: Benzaldehyde, N-Ethylmethylamine, Sodium Triacetoxyborohydride (STAB) or
. -
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.[5]
Step-by-Step Protocol:
-
Imine Formation: Charge a reactor with Benzaldehyde (1.0 eq) and N-Ethylmethylamine (1.05 eq) in Dichloromethane (DCM). Stir for 30 min to equilibrate the hemiaminal/iminium species.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise. Note: STAB is preferred over
to prevent reduction of the aldehyde before imine formation. -
Quench: After 4-12 hours, quench with saturated
. -
Workup: Extract organic layer, dry over
, and concentrate. -
Purification: Vacuum distillation (bp ~72-74°C @ 10 mmHg).
Protocol B: Nucleophilic Substitution (Cost-Effective)
Rationale: Uses cheaper reagents but requires careful control to prevent quaternary salt formation.[5]
-
Reagents: Benzyl Chloride, N-Ethylmethylamine,
(Base).[5] -
Mechanism:
attack of the secondary amine on the benzylic carbon.[5]
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix and reaction pathways.
Figure 1: Synthetic decision matrix comparing Reductive Amination (cleaner profile) vs. Direct Alkylation (cost-driven).
Analytical Profiling (Self-Validating Systems)
In a research setting, confirming the structure requires more than matching a reference spectrum; it requires mechanistic interpretation of the data.[5]
Nuclear Magnetic Resonance ( -NMR)
The structure contains three distinct aliphatic environments and one aromatic system.[5] A correct spectrum must exhibit the following integral ratios (5:2:2:3:3).[5]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |
| 7.2 - 7.4 ppm | Multiplet | 5H | Aromatic Ring | Typical benzylic shielding pattern. |
| 3.50 ppm | Singlet | 2H | Deshielded by both the aromatic ring and the nitrogen. Key diagnostic peak. | |
| 2.45 ppm | Quartet ( | 2H | Coupled to the terminal methyl group. | |
| 2.20 ppm | Singlet | 3H | Sharp singlet characteristic of N-methyl groups.[5] | |
| 1.08 ppm | Triplet ( | 3H | Terminal methyl coupled to the methylene. |
Mass Spectrometry (MS) Fragmentation
In Electron Impact (EI) MS, the fragmentation is predictable.[5] The molecular ion (
-
Base Peak (m/z 91): Formation of the Tropylium ion (
).[5] The benzyl bond is the weakest link, cleaving to stabilize the aromatic positive charge.[5] -
Fragment (m/z 58): Loss of the benzyl group leaving the
-ethyl-methyl cation ( ).
Visualization: MS Fragmentation Logic
Figure 2: Mass Spectrometry fragmentation tree highlighting the dominant Tropylium ion pathway.
Applications in Drug Development
While N-Benzyl-N-ethylmethylamine is a chemical entity in its own right, its primary utility in pharmaceutical R&D falls into two categories:
-
Impurity Reference Standard: Many active pharmaceutical ingredients (APIs) containing secondary amine moieties (e.g., methamphetamine-class stimulants, phenethylamines) can undergo inadvertent methylation or benzylation during synthesis.[5] This compound serves as a certified reference material (CRM) to quantify these tertiary amine impurities in QC release testing.[5]
-
Chiral Resolution Agent Precursor: Tertiary amines are often quaternized with chiral halides to form Phase Transfer Catalysts (PTCs).[5] The N-benzyl-N-ethylmethyl moiety provides a steric bulk that is distinct from symmetrical amines (like triethylamine), offering unique selectivity in asymmetric catalysis.
Safety & Handling
-
Hazards: Corrosive (Skin Corr.[5] 1B), Flammable Liquid (Cat 3).[5]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation.
-
Spill Protocol: Neutralize with weak acid (e.g., citric acid) before disposal.[5] Do not use water immediately as it generates heat upon solvation of the free base.[5]
References
-
PubChem. (2024).[2][5] N-Benzyl-N-ethylmethylamine Compound Summary. National Library of Medicine.[5] [Link][5]
-
Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link] (Foundational protocol for Route A).[5]
Sources
- 1. N-BENZYL-N-ETHYLMETHYLAMINE | 4788-37-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. N-Benzyl-N-ethylmethylamine | 4788-37-8 [chemnet.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
